Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
Overview
Description
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate typically involves the bromination and nitration of pyridine derivatives. One common method involves the reaction of 5-bromo-2-methylpyridin-3-amine with methyl chloroacetate in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at low temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in DMF at low temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with arylboronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s derivatives are investigated for their electronic and optical properties, making them suitable for use in organic electronics and photonics.
Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate
- 5-Bromo-2-methylpyridin-3-amine
- 3-Bromo-4-methyl-5-nitropyridine
Uniqueness
Methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 2-(5-bromo-3-nitropyridin-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)3-6-7(11(13)14)2-5(9)4-10-6/h2,4H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUAGRRSDAEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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